![molecular formula C13H8FNO B595277 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261998-32-6](/img/structure/B595277.png)

6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

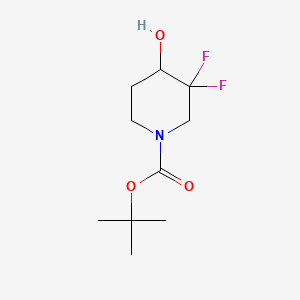

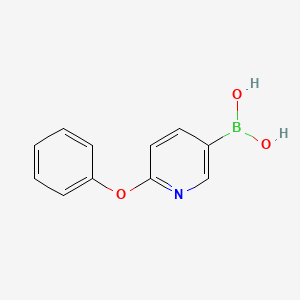

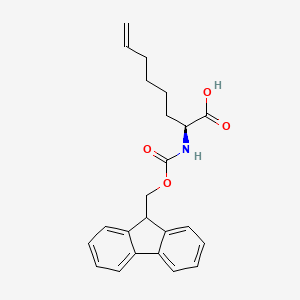

6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (FHBPC) is a compound of interest in the field of organic chemistry. It is a fluoroalkyl-substituted aromatic compound, and belongs to the class of compounds known as aryl-carbonitriles. FHBPC has been the subject of numerous scientific studies due to its potential applications in various fields, ranging from medicinal chemistry to materials science.

Scientific Research Applications

Chemical Synthesis

This compound is used in chemical synthesis . It has a molecular weight of 213.21 and a linear formula of C13H8FNO . It is often used as a precursor or intermediate in the synthesis of other complex compounds .

Sandmeyer Reaction

The compound can be involved in the Sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

Synthesis of Vasodilators

4-Cyanophenol, a related compound, is a precursor for the synthesis of a vasodilator, Levcromakalim . It’s plausible that 4-(5-CYANO-2-FLUOROPHENYL)PHENOL could have similar applications in the synthesis of vasodilators.

Herbicide Production

Bromination of 4-cyanophenol results in bromoxynil, a commercial herbicide . Given the structural similarity, 4-(5-CYANO-2-FLUOROPHENYL)PHENOL could potentially be used in a similar manner to produce different types of herbicides.

Component of Deep Eutectic Solvent (DES) Mixture

4-Cyanophenol can also be used as a component of a deep eutectic solvent (DES) mixture . Given the structural similarity, 4-(5-CYANO-2-FLUOROPHENYL)PHENOL could potentially be used in a similar manner in DES mixtures.

Pharmaceutical Applications

Indole derivatives, which can be synthesized from compounds like 4-(5-CYANO-2-FLUOROPHENYL)PHENOL, have shown potential in the development of new drugs . These derivatives have been screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

properties

IUPAC Name |

4-fluoro-3-(4-hydroxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-13-6-1-9(8-15)7-12(13)10-2-4-11(16)5-3-10/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVBQAKNVJDZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683475 |

Source

|

| Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile | |

CAS RN |

1261998-32-6 |

Source

|

| Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)

![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)